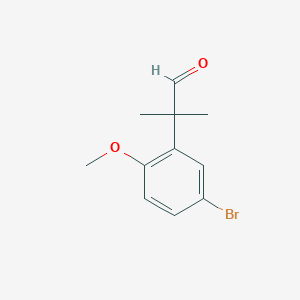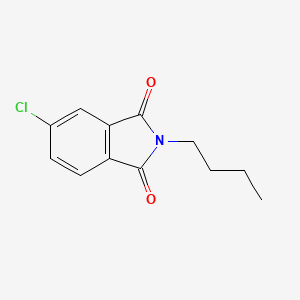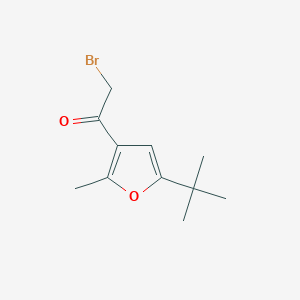![molecular formula C12H11N3 B8361858 6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine](/img/structure/B8361858.png)
6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dihydro-7H-pyrimido5,4-dbenzazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a benzazepine moiety. The structural complexity and potential biological activities of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine make it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzylamine with a pyrimidine derivative can lead to the formation of the desired bicyclic structure. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dioxane, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydro-7H-pyrimido5,4-dbenzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,6-dihydro-7H-pyrimido5,4-dbenzazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: In the industrial sector, it can be used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of the nitrogen atoms within the rings.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but with different substituents and functional groups.
Uniqueness
5,6-dihydro-7H-pyrimido5,4-dbenzazepine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel derivatives with specific pharmacological properties.
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepine |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)12-9(5-6-14-11)7-13-8-15-12/h1-4,7-8,14H,5-6H2 |
InChI-Schlüssel |
VKROPMHKMIPOCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC=CC=C2C3=NC=NC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B8361789.png)





![thieno[3,4-b][1,5]benzoxazepin-10(9H)-one](/img/structure/B8361848.png)


![2-Chloro-6-ethyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8361866.png)



